Cas no 832-58-6 (2',4',6'-Trimethoxyacetophenone)

2',4',6'-Trimethoxyacetophenone is a substituted acetophenone derivative characterized by three methoxy groups at the 2', 4', and 6' positions of the aromatic ring. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its electron-rich aromatic system and sterically defined structure make it a valuable precursor for reactions such as Friedel-Crafts acylation and nucleophilic substitutions. The trimethoxy substitution pattern enhances stability and influences reactivity, offering selectivity in synthetic pathways. The compound is typically supplied as a crystalline solid with high purity, ensuring consistent performance in research and industrial applications.
2',4',6'-Trimethoxyacetophenone structure
832-58-6 structure
Product Name:2',4',6'-Trimethoxyacetophenone
CAS No:832-58-6
MF:C11H14O4
MW:210.226463794708
MDL:MFCD00017238
CID:83123
PubChem ID:24882307
Update Time:2025-06-07

2',4',6'-Trimethoxyacetophenone Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Trimethoxyacetophenone
    • 2',4',6'-Trimethoxyacetophenone
    • 1-(2,4,6-trimethoxyphenyl)ethanone
    • 1-acetyl-2,4,6-trimethoxybenzene
    • 2',4',6'-trimethoxyphenylacetophenone
    • 2-acetyl-1,3,5-trimethoxybenzene
    • O-Methylxanthoxylin
    • phloracetophenone trimethyl ether
    • phloroacetophenone trimethylether
    • [ "" ]
    • 1-(2,4,6-Trimethoxyphenyl)ethanone (ACI)
    • Acetophenone, 2′,4′,6′-trimethoxy- (6CI, 7CI, 8CI)
    • 1-(2,4,6-Trimethoxyphenyl)ethan-1-one
    • 2,4,6-Trimethoxyphenyl methyl ketone
    • 2′,4′,6′-Trimethoxyacetophenone
    • 4-Acetyl-1,3,5-trimethoxybenzene
    • CS-0017325
    • Cambridge id 5135317
    • MFCD00017238
    • 832-58-6
    • DTXSID10232214
    • 2',4',6'-Trimethoxyacetophenone, 97%
    • CHEMBL4462275
    • 1-(2,4,6-Trimethoxyphenyl)ethanone #
    • AKOS015851698
    • SR-01000196551-1
    • D70100
    • A840543
    • Ethanone, 1-(2,4,6-trimethoxyphenyl)-
    • FT-0609886
    • 2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Trimethoxyacetophenone
    • SR-01000196551
    • Q63409322
    • SCHEMBL2029772
    • BS-17565
    • 1-(2,4,6-Trimethoxy-phenyl)-ethanone
    • ALBB-031659
    • DB-056702
    • 2,4,6-TRIMETHOXY ACETOPHENONE
    • MDL: MFCD00017238
    • Inchi: 1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3
    • InChI Key: KPZWHZSIXZXDMW-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(OC)=CC(OC)=CC=1OC
    • BRN: 519324

Computed Properties

  • Exact Mass: 210.08900
  • Monoisotopic Mass: 210.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.5
  • Topological Polar Surface Area: 44.8A^2

Experimental Properties

  • Color/Form: Powder
  • Density: 1.089
  • Melting Point: 98-102 °C (lit.)
  • Boiling Point: 343°C at 760 mmHg
  • Flash Point: 152°C
  • Refractive Index: 1.495
  • Solubility: Soluble in chloroform.
  • PSA: 44.76000
  • LogP: 1.91500
  • Solubility: Not determined

2',4',6'-Trimethoxyacetophenone Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36

2',4',6'-Trimethoxyacetophenone Customs Data

  • HS CODE:2914509090
  • Customs Data:

    China Customs Code:

    2914509090

    Overview:

    2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2',4',6'-Trimethoxyacetophenone Pricemore >>

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2',4',6'-Trimethoxyacetophenone Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 9,10-Dimethylanthracene Solvents: Acetonitrile ;  15 - 20 h
Reference
p-Selective (sp2)-C-H functionalization for an acylation/alkylation reaction using organic photoredox catalysis
Pandey, Ganesh; et al, Chemical Communications (Cambridge, 2017, 53(91), 12337-12340

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Reference
Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent
Zhang, Baoxin; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ;  24 h, reflux
Reference
Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)
Bello, Murilo Lamim; et al, Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Design, synthesis, characterization and anti-inflammatory evaluation of novel pyrazole amalgamated flavones
Chavan, Hemant V.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1315-1321

Production Method 5

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  3 d, 0 - 5 °C
1.2 Reagents: Water Solvents: Water ;  5 °C → 60 °C; 2 h, 60 °C
Reference
Total synthesis of 3',3'''-binaringenin and related biflavonoids
Sagrera, Gabriel; et al, Synthesis, 2010, (16), 2776-2786

Production Method 6

Reaction Conditions
Reference
Chemical constituents of Amaryllidaceae. Part 31. Free and glucosyloxy acetophenones from Pancratium biflorum
Ghosal, Shibnath; et al, Phytochemistry, 1989, 28(11), 3193-6

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  48 h, reflux
2.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  3 d, 0 - 5 °C
2.2 Reagents: Water Solvents: Water ;  5 °C → 60 °C; 2 h, 60 °C
Reference
Total synthesis of 3',3'''-binaringenin and related biflavonoids
Sagrera, Gabriel; et al, Synthesis, 2010, (16), 2776-2786

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane
2.2 -
Reference
Synthesis of maritimin, a chromone from Pancratium maritimum
Asolkar, Ratnakar; et al, Journal of Chemical Research, 2001, (12), 549-550

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ;  4 h, reflux; reflux → 0 °C
1.2 1 h, reflux; reflux → 0 °C
1.3 Solvents: Methanol ;  0 °C
2.1 Catalysts: 9,10-Dimethylanthracene Solvents: Acetonitrile ;  15 - 20 h
Reference
p-Selective (sp2)-C-H functionalization for an acylation/alkylation reaction using organic photoredox catalysis
Pandey, Ganesh; et al, Chemical Communications (Cambridge, 2017, 53(91), 12337-12340

Production Method 10

Reaction Conditions
1.1 -
2.1 Reagents: Aluminum chloride
Reference
4-Acyloxy-2,5-diphenyl-3-oxo-2,3-dihydrothiophene 1,1-dioxides as acylating agents in the Friedel-Crafts reaction
Van Ree, Teunis, South African Journal of Chemistry, 1989, 42(4), 139-42

Production Method 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ;  -20 °C
Reference
Concise and Scalable Synthesis of Aspalathin, a Powerful Plasma Sugar-Lowering Natural Product
Han, Ze; et al, Journal of Natural Products, 2014, 77(3), 583-588

Production Method 12

Reaction Conditions
1.1 Catalysts: 4′-(4-Hydroxyphenyl)-2,2′:6′,2′′-terpyridine (reaction products with poly{[(hydroxyphenyl)methylene]-methylphosphoro…) ,  Scandium triflate ,  Phosphorodichloridothioic hydrazide, 2-[(4-hydroxyphenyl)methylene]-1-methyl-, h… (terpyridinylphenyl-terminated) Solvents: Acetonitrile ;  15 min, rt
1.2 30 min, heated
Reference
Efficient and recyclable rare earth-based catalysts for Friedel-Crafts acylations under microwave heating: dendrimers show the way
Perrier, Arnaud; et al, Green Chemistry, 2013, 15(8), 2075-2080

Production Method 13

Reaction Conditions
1.1 Catalysts: Trifluoroacetic acid ;  1.5 h, rt
Reference
Hydrogen bond donor solvents enabled metal and halogen-free Friedel-Crafts acylations with virtually no waste stream
Liu, Guangchang; et al, Tetrahedron Letters, 2018, 59(10), 869-872

Production Method 14

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  2 h, 0 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Total syntheses of norartocarpin and artocarpin
Zhang, Wen-Jing; et al, Tetrahedron, 2013, 69(29), 5850-5858

Production Method 15

Reaction Conditions
1.1 Reagents: Titanium tetrachloride
Reference
Synthesis of a condensed tannin model compound, 4-(2,4,6-trihydroxyphenyl)flavan-3,3',4',5,7-pentaol
Kawamoto, Haruo; et al, Journal of Wood Chemistry and Technology, 1989, 9(1), 35-52

Production Method 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  12 h, reflux
Reference
Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones
Chavan, Hemant V.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2015, 30(1), 22-31

Production Method 17

Reaction Conditions
Reference
Preparation of 2-alkyl-2-aryl-1,3-benzodioxan-4-ones by Friedel-Crafts reaction of O-acylsalicyloyl chlorides with aromatics
Lonsky, Werner; et al, Chemische Berichte, 1975, 108(5), 1593-7

Production Method 18

Reaction Conditions
1.1 Reagents: Water Catalysts: Trifluoromethanesulfonic acid Solvents: Water
Reference
The chemistry of nitrilium salts. Part 1. Acylation of phenols and phenol ethers with nitriles and trifluoromethanesulfonic acid
Booth, Brian L.; et al, Journal of the Chemical Society, 1980, (12), 2894-900

Production Method 19

Reaction Conditions
1.1 Catalysts: Potassium carbonate Solvents: Dimethyl sulfoxide ;  4 h, rt → 110 °C
Reference
Selective synthesis and characterization of aryl ether
Wu, Ting; et al, Guangpu Shiyanshi, 2011, 28(1), 62-65

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  5 min, 0 °C
1.2 Reagents: Tosyl chloride ;  0 °C → rt; 1 h, rt; rt → -30 °C
1.3 Solvents: Diethyl ether ;  -30 °C; 30 min, -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -30 °C → rt
Reference
A Simple and Modified One Pot Conversion of Carboxylic Acid to Ketone
Sahoo, Debasis ; et al, Current Organocatalysis, 2023, 10(1), 58-65

Production Method 21

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
4-Acyloxy-2,5-diphenyl-3-oxo-2,3-dihydrothiophene 1,1-dioxides as acylating agents in the Friedel-Crafts reaction
Van Ree, Teunis, South African Journal of Chemistry, 1989, 42(4), 139-42

Production Method 22

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ;  36 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Reference
Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer Agent
Zhang, Baoxin; et al, Journal of Medicinal Chemistry, 2015, 58(4), 1795-1805

Production Method 23

Reaction Conditions
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Diethyl ether ;  0 - 5 °C
1.2 Solvents: Water ;  reflux
1.3 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Sodium hydroxide Solvents: Acetone ;  24 h, reflux
Reference
Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)
Bello, Murilo Lamim; et al, Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052

Production Method 24

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  4 min, reflux
2.1 Catalysts: Indium triflate ;  1 min, 110 - 120 °C
Reference
Microwave-assisted efficient synthesis of polymethoxyacetophenones and natural polymethoxyflavones, and their inhibitory effects on melanogenesis
Tsukayama, Masao; et al, Heterocycles, 2007, 71(7), 1589-1600

Production Method 25

Reaction Conditions
1.1 Catalysts: Cuprous chloride Solvents: Methanol ,  Dimethylformamide
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane
2.2 Solvents: 1,2-Dichloroethane
2.3 Reagents: Water
Reference
A convenient synthesis of chrysin and tectochrysin
Zhu, Jin-Tao; et al, Chemical Research in Chinese Universities, 2001, 17(3), 259-263

Production Method 26

Reaction Conditions
Reference
Chemical constituents of Amaryllidaceae. Part 31. Free and glucosyloxy acetophenones from Pancratium biflorum
Ghosal, Shibnath; et al, Phytochemistry, 1989, 28(11), 3193-6

2',4',6'-Trimethoxyacetophenone Raw materials

2',4',6'-Trimethoxyacetophenone Preparation Products

2',4',6'-Trimethoxyacetophenone Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:832-58-6)2',4',6'-Trimethoxyacetophenone
Order Number:A840543
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:50
Price ($):224.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:832-58-6)2′,4′,6′-Trimethoxyacetophenone
Order Number:LE14562
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:10
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2',4',6'-Trimethoxyacetophenone

2',4',6'-Trimethoxyacetophenone (CAS No. 832-58-6): An Overview of Its Properties, Applications, and Recent Research

2',4',6'-Trimethoxyacetophenone (CAS No. 832-58-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 3-(3,5-dimethoxyphenyl)-1-propanone, is characterized by its unique structure, which includes a benzene ring substituted with three methoxy groups and an acetophenone moiety. The combination of these functional groups imparts 2',4',6'-Trimethoxyacetophenone with a range of interesting chemical and physical properties, making it a valuable intermediate in various synthetic pathways.

The molecular formula of 2',4',6'-Trimethoxyacetophenone is C10H12O4, and its molecular weight is 196.20 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point is reported to be around 78-80°C, and it has a boiling point of approximately 290°C at atmospheric pressure.

In the realm of organic synthesis, 2',4',6'-Trimethoxyacetophenone serves as a valuable starting material for the preparation of a wide array of complex molecules. Its reactivity stems from the presence of the ketone functional group, which can undergo various nucleophilic addition reactions, such as Michael additions and Knoevenagel condensations. Additionally, the methoxy groups on the benzene ring can be selectively deprotected or modified to introduce new functionalities or enhance the reactivity of the molecule.

One of the key applications of 2',4',6'-Trimethoxyacetophenone is in the synthesis of bioactive compounds. Recent research has highlighted its potential as an intermediate in the development of pharmaceuticals and agrochemicals. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of 2',4',6'-Trimethoxyacetophenone exhibit potent antitumor activity against various cancer cell lines. The researchers synthesized a series of substituted analogs and evaluated their cytotoxic effects using in vitro assays. The results showed that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as lead compounds for further drug development.

Beyond its use in medicinal chemistry, 2',4',6'-Trimethoxyacetophenone has also found applications in materials science. Its ability to form stable complexes with metal ions makes it a useful ligand in coordination chemistry. A recent study published in Inorganic Chemistry explored the coordination behavior of 2',4',6'-Trimethoxyacetophenone with transition metals such as copper and zinc. The researchers synthesized several metal complexes and characterized them using X-ray crystallography and spectroscopic techniques. The results revealed that these complexes exhibit interesting electronic and magnetic properties, making them promising candidates for use in catalysis and materials science applications.

In addition to its synthetic utility, 2',4',6'-Trimethoxyacetophenone has been investigated for its potential biological activities. A study published in the Journal of Natural Products in 2020 reported that natural products containing this compound exhibit significant antioxidant properties. The researchers isolated 2',4',6'-Trimethoxyacetophenone from a plant extract and evaluated its ability to scavenge free radicals using various assays. The results showed that it possesses strong antioxidant activity, which could be beneficial for developing new natural health products or functional foods.

The safety profile of 2',4',6'-Trimethoxyacetophenone has also been studied extensively. Toxicological assessments have shown that it is generally well-tolerated at low concentrations and does not exhibit significant toxicity towards mammalian cells. However, as with any chemical compound, proper handling and storage precautions should be observed to ensure safe use.

In conclusion, 2',4',6'-Trimethoxyacetophenone (CAS No. 832-58-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and natural product research. Its unique structure and versatile reactivity make it an invaluable tool for chemists working in these fields. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:832-58-6)2',4',6'-Trimethoxyacetophenone
A840543
Purity:99%
Quantity:25g
Price ($):224.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:832-58-6)2′,4′,6′-Trimethoxyacetophenone
LE14562
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email